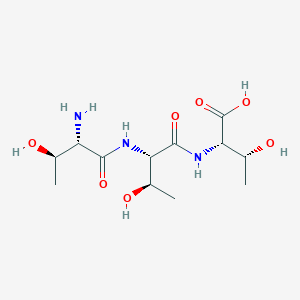

H-苏-苏-苏-OH

描述

H-Thr-Thr-Thr-OH, also known as tripeptide-1, is a peptide molecule that has gained attention in scientific research due to its potential applications in various fields. Tripeptide-1 is composed of three amino acids, namely threonine, threonine, and threonine, which are linked together by peptide bonds.

科学研究应用

Solid-Phase Peptide Synthesis

The compound is used in Solid-Phase Peptide Synthesis (SPPS) . The hydroxyl groups of Ser and Thr in the compound are protected by the tetrahydropyranyl (Thp) group . This protection prevents undesired side reactions such as dehydration or O-acylation . The Thp group is stable to most non-acidic reagents, improves the solubility of its conjugates, and can be easily removed .

Phosphorylation Sites

The hydroxyl side chains of Ser and Thr in the compound play crucial roles as phosphorylation sites . Phosphorylation is a key process in many biological functions, including the regulation of protein function and cellular processes .

O-Glycosylation Sites

The hydroxyl side chains of Ser and Thr in the compound are also important as O-glycosylation sites . O-glycosylation is a form of glycosylation that involves the attachment of a carbohydrate to the oxygen atom of a hydroxyl group in the amino acid .

Preparation of Depsipeptides

The compound is used in the preparation of depsipeptides . Depsipeptides are a class of peptides in which one or more of the amide bonds are replaced by an ester bond .

Thyroid Hormone Signaling

The compound is involved in thyroid hormone signaling . Thyroid hormones, including 3,3′,5-triiodo- l -thyronine (T3) and thyroxine (T4), act by binding to several THR isoforms and subtypes . The compound’s structure allows it to bind to these receptors and play a role in thyroid hormone signaling .

Collagen Triple-Helical Structure

The compound is involved in the formation of the collagen triple-helical structure . Collagen is a major structural protein in the body, and the compound’s structure allows it to fit into the triple-helical structure of collagen .

作用机制

Target of Action

The primary targets of H-Thr-Thr-Thr-OH, also known as Thr-Thr-Thr, are the thyroid hormone receptors (TRs), specifically the isoforms and subtypes TR α 1, TR β 1, and TR β 2 . These receptors are encoded by the THRA and THRB genes . The receptors belong to the nuclear receptor superfamily, which contains 48 human genes encoding a number of ligand-dependent transcription factors that bind directly to DNA .

Mode of Action

The compound interacts with its targets, the thyroid hormone receptors, by binding to them. This binding changes the conformation of the ligand-binding domain of the receptors, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction leads to changes in gene expression .

Biochemical Pathways

The action of H-Thr-Thr-Thr-OH affects the thyroid hormone signaling pathways . These pathways involve the regulation of gene expression by thyroid hormones (THs), including 3,3′,5-triiodo- l -thyronine (T3) and thyroxine (T4) . The receptors can bind DNA as homodimers or, most commonly, as heterodimers with retinoid X receptor (RXR). These dimers recognize specific DNA sequences called thyroid response elements (TREs) .

Pharmacokinetics

Peptides often present poorer bioavailability and lower metabolic stability compared to traditional drugs . The process of conversion of a peptide into a small molecule often involves reducing the peptide to the minimum active sequence (MAS), testing truncated peptides from the C- and N- termini alternatively .

Result of Action

The result of the action of H-Thr-Thr-Thr-OH is the regulation of gene expression . This regulation exerts a host of physiological effects . The binding of the compound to the receptors changes the conformation of the ligand-binding domain, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors .

属性

IUPAC Name |

(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O7/c1-4(16)7(13)10(19)14-8(5(2)17)11(20)15-9(6(3)18)12(21)22/h4-9,16-18H,13H2,1-3H3,(H,14,19)(H,15,20)(H,21,22)/t4-,5-,6-,7+,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHRQWNJDJCNA-NUJDXYNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Thr-Thr-Thr-OH | |

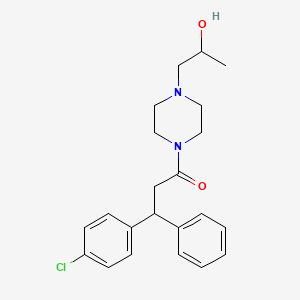

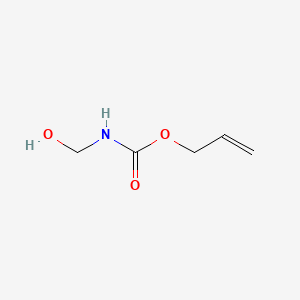

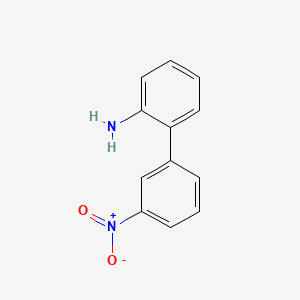

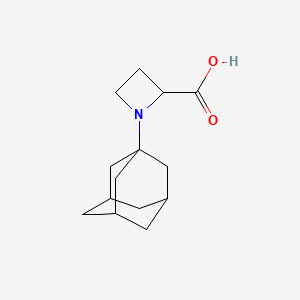

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

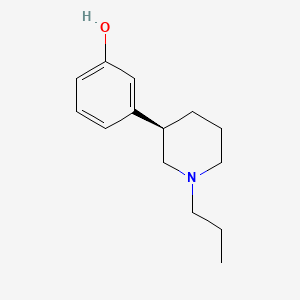

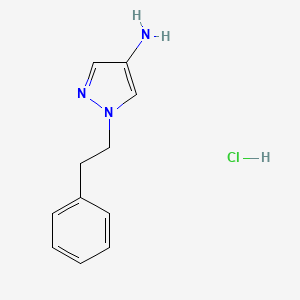

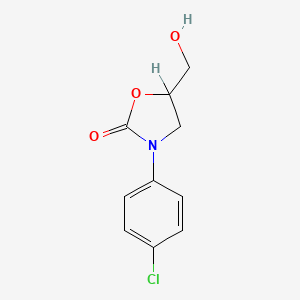

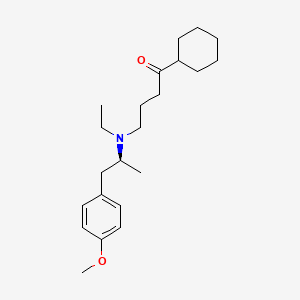

Feasible Synthetic Routes

Q & A

Q1: How does Thr-Thr-Thr interact with DNA?

A1: Research suggests Thr-Thr-Thr interacts with DNA through groove binding. [] This interaction was observed in a physiological environment using UV-Vis spectrophotometry and gel electrophoresis. []

Q2: What is the binding affinity of Thr-Thr-Thr to DNA?

A2: The binding constant (K) of Thr-Thr-Thr to DNA was determined to be 6.4×105 L·mol-1, indicating a relatively strong interaction. []

Q3: What is the maximum binding number of Thr-Thr-Thr to DNA?

A3: The maximum binding number (n), representing the number of Thr-Thr-Thr molecules that can bind to a single DNA molecule, was found to be 7.04. []

Q4: Does Thr-Thr-Thr play a role in HIV infection?

A4: While not directly involved in HIV infection, Thr-Thr-Thr constitutes a portion of the CD4 receptor-binding site on the HIV envelope protein gp120. [] This site facilitates the virus's interaction with T4 lymphocytes. []

Q5: Is Thr-Thr-Thr a component of any biologically active peptides?

A5: Yes, Thr-Thr-Thr is a fragment of Peptide T, an octapeptide (H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH) that has been studied for its potential to inhibit HIV infectivity and stimulate monocyte migration. [, , ]

Q6: How does the conformation of Thr-Thr-Thr contribute to the biological activity of Peptide T?

A6: Studies indicate that the C-terminal fragment of Peptide T, Thr-Thr-Asn-Tyr-Thr, adopts a specific conformation with two consecutive reverse turns. [, ] This conformation appears crucial for the peptide's biological activity and is retained even when embedded within unrelated peptide chains. []

Q7: What is the molecular formula of H-Thr-Thr-Thr-OH?

A7: The molecular formula of H-Thr-Thr-Thr-OH is C12H23N3O7.

Q8: What is the molecular weight of H-Thr-Thr-Thr-OH?

A8: The molecular weight of H-Thr-Thr-Thr-OH is 321.33 g/mol.

Q9: Is there spectroscopic data available for H-Thr-Thr-Thr-OH?

A9: Yes, 1H-NMR studies have been conducted on H-Thr-Thr-Thr-OH (as part of Peptide T and its C-terminal pentapeptide fragment) in DMSO solution. [] These studies revealed nuclear Overhauser enhancements (NOEs), ring-current shifts, and temperature coefficient data, providing insights into the peptide's conformational preferences. []

Q10: How do modifications to the Thr-Thr-Thr sequence affect the activity of Peptide T?

A10: Studies on Peptide T analogues indicate that the Thr residues at positions 5 and 8 are crucial for its chemotactic activity. [] Substitutions at these positions, even with seemingly minor changes like alpha-amino butyric acid (Abu) for Thr, significantly diminish the peptide's biological activity. []

Q11: Is the N-terminal Thr residue essential for Peptide T activity?

A11: Research suggests that the hydroxyl group and free amino function of the N-terminal Thr residue are not essential for Peptide T's interaction with the CD4 receptor and its chemotactic activity. []

Q12: Does the C-terminal carboxyl group play a role in Peptide T's activity?

A12: Yes, the C-terminal carboxyl group appears crucial for the potent chemotactic activity of the C-terminal pentapeptide fragment of Peptide T (H-Thr-Thr-Asn-Tyr-Thr-OH). []

Q13: What is known about the stability of Peptide T and its analogues?

A13: While specific stability data for Peptide T is limited in the provided research, studies have investigated the metabolic stability of the peptide and its analogues in vitro. [] These studies focused on the impact of structural modifications on the peptide's susceptibility to enzymatic degradation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。